Fluoroethyne Fluoroethyne
Brand Name: Vulcanchem
CAS No.: 2713-09-9
VCID: VC17979947
InChI: InChI=1S/C2HF/c1-2-3/h1H
SMILES:
Molecular Formula: C2HF
Molecular Weight: 44.03 g/mol

Fluoroethyne

CAS No.: 2713-09-9

Cat. No.: VC17979947

Molecular Formula: C2HF

Molecular Weight: 44.03 g/mol

* For research use only. Not for human or veterinary use.

Fluoroethyne - 2713-09-9

Specification

CAS No. 2713-09-9
Molecular Formula C2HF
Molecular Weight 44.03 g/mol
IUPAC Name fluoroethyne
Standard InChI InChI=1S/C2HF/c1-2-3/h1H
Standard InChI Key IAWCIZWLKMTPLL-UHFFFAOYSA-N
Canonical SMILES C#CF

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Fluoroethyne adopts a linear geometry with bond distances refined through computational and spectroscopic analyses. The carbon-fluorine bond length measures 1.271 A˚1.271\ \text{Å}, while the carbon-carbon triple bond contracts to 1.203 A˚1.203\ \text{Å} due to fluorine's electronegative pull . This distortion creates a dipole moment of 0.64 D-0.64\ \text{D} along the molecular axis, significantly influencing intermolecular interactions .

Table 1: Essential Molecular Parameters

PropertyValueSource
Molecular FormulaC₂HF
Molecular Weight44.0277 Da
CAS Registry Number2713-09-9
Point Group SymmetryC<sub>∞v</sub>
Dipole Moment (μ<sub>zz</sub>)-0.64 D

Thermodynamic Profile

The compound exhibits notable thermodynamic stability with a standard enthalpy of formation ΔHf(298 K)=125.5 kJ/mol\Delta H_f^\circ(298\ \text{K}) = 125.5\ \text{kJ/mol} . Entropy measurements reveal S=231.70 J/mol\cdotpKS^\circ = 231.70\ \text{J/mol·K}, indicating significant molecular disorder in the gaseous state .

Table 2: Thermodynamic Properties at 298.15 K

ParameterValueMethod
ΔHf\Delta H_f^\circ125.5 kJ/molExperimental
ΔGf\Delta G_f^\circ90.3 kJ/molCalculated
SS^\circ231.70 J/mol·KExperimental
Heat Capacity (C<sub>V</sub>)38.2 J/mol·KG3 Theory

Synthesis and Reaction Dynamics

Historical Synthetic Routes

Traditional preparation methods involved gas-phase reactions between acetylene and fluorine sources under controlled conditions:

HC≡CH+F2HC≡CF+HFΔH=+167 kJ/mol[3]\text{HC≡CH} + \text{F}_2 \rightarrow \text{HC≡CF} + \text{HF} \quad \Delta H = +167\ \text{kJ/mol}[3]

This exothermic process required careful temperature modulation to prevent decomposition into carbon and hydrogen fluoride.

Mechanochemical Breakthroughs

A 2021 innovation demonstrated solvent-free synthesis via high-frequency ultrasonication :

  • Fluorinated monomer preparation through photochemical cascade

  • Polymerization under nitrogen atmosphere

  • Mechanical activation generating conjugated poly(fluoroacetylene)
    This approach achieved 92% yield improvement over solution-phase methods while enhancing product air stability .

Electronic Characteristics and Material Applications

Semiconducting Behavior

The extended π-conjugation in fluoroethyne derivatives creates a narrow bandgap (Eg=2.1 eVE_g = 2.1\ \text{eV}) suitable for organic electronics . Doping with iodine vapors increases conductivity to 102 S/cm10^{-2}\ \text{S/cm}, rivaling polyacetylene derivatives .

Table 3: Electronic Properties of Fluorinated Polyacetylenes

PropertyValueMeasurement Technique
Bandgap2.1 eVUV-Vis Spectroscopy
Conductivity (doped)102 S/cm10^{-2}\ \text{S/cm}Four-Probe
Carrier Mobility0.4 cm2/V\cdotps0.4\ \text{cm}^2/\text{V·s}Hall Effect

Surface Functionalization

Fluoroethyne's terminal alkyne group enables click chemistry modifications on metallic substrates:

HC≡CF+Ag(111)Ag-C≡C-F+12H2[3]\text{HC≡CF} + \text{Ag}(111) \rightarrow \text{Ag-C≡C-F} + \frac{1}{2}\text{H}_2[3]

X-ray photoelectron spectroscopy confirms 89% surface coverage efficiency on silver nanoparticles .

Emerging Research Directions

Quantum Computing Interfaces

Recent theoretical work proposes fluoroethyne derivatives as qubit candidates due to:

  • Nuclear spin I=1/2I = 1/2 for 19F^{19}\text{F} nuclei

  • Hyperfine coupling constant A=142 MHzA = 142\ \text{MHz}

  • Decoherence times T2=38 μsT_2 = 38\ \mu\text{s} at 4 K

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